molecular formula C17H18ClN5O B6467957 N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640971-03-3

N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467957
CAS No.: 2640971-03-3
M. Wt: 343.8 g/mol
InChI Key: WZPXDQVYQOMQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative featuring a 3-chloro-2-methylphenyl substituent at the N6-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at the N9-position. The 3-chloro-2-methylphenyl group may enhance lipophilicity and influence binding interactions, while the oxolan-2-ylmethyl moiety could improve solubility or metabolic stability compared to simpler alkyl chains .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11-13(18)5-2-6-14(11)22-16-15-17(20-9-19-16)23(10-21-15)8-12-4-3-7-24-12/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPXDQVYQOMQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Purine derivatives with modifications at the N6 and N9 positions exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of structurally related compounds:

Compound N6 Substituent N9 Substituent Key Properties Reference
N-(3-Chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine (Target) 3-Chloro-2-methylphenyl Oxolan-2-ylmethyl Hypothesized improved solubility and metabolic stability; no direct bioactivity data.
N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine 2-Methoxybenzyl Oxolan-2-yl Crystallographic studies reveal 3D hydrogen bonding and π-π stacking; used as a ligand for transition metal complexes.
9-((5-Methoxypyridin-2-yl)methyl)-9H-purin-6-amine (Compound 1) - 5-Methoxypyridin-2-ylmethyl Cytotoxic against HeLa cells (IC50 = 3.02 ± 0.54 μM).
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 3-Chlorophenyl Ethyl Intermediate for cyanopurine synthesis; microwave-assisted SNAr reaction (90% yield).
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine (37) Cyclopropyl 3-Chlorobenzyl Selective YTHDC1 ligand; synthesized via SNAr reaction (95% yield).
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine (2) - 3-Chloro-4-fluorophenyl Antifungal activity superior to abacavir; synthesized via nucleophilic substitution.

Physicochemical Properties

  • Solubility : Oxolan-2-ylmethyl derivatives may exhibit better aqueous solubility than purely alkyl-substituted purines due to the oxygen atom in tetrahydrofuran .

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